molecular formula C6H10O5 B13658576 Dimethyl 2-hydroxy-2-methylmalonate

Dimethyl 2-hydroxy-2-methylmalonate

Cat. No.: B13658576
M. Wt: 162.14 g/mol
InChI Key: XVSNGGAIYJITEZ-UHFFFAOYSA-N
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Description

Dimethyl 2-hydroxy-2-methylmalonate (CAS: N/A) is a malonate diester characterized by two methyl ester groups and a central carbon substituted with a hydroxyl (-OH) and methyl (-CH₃) group. It serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds and pharmaceuticals. The compound is synthesized via multicomponent reactions, as demonstrated by Ryzhko et al., where it was prepared with high yield using readily available starting materials . Its structural features, including the electron-withdrawing ester groups and hydroxyl substituent, enhance its reactivity in nucleophilic substitutions and cyclization reactions.

Properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

dimethyl 2-hydroxy-2-methylpropanedioate

InChI

InChI=1S/C6H10O5/c1-6(9,4(7)10-2)5(8)11-3/h9H,1-3H3

InChI Key

XVSNGGAIYJITEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Oxidation and Esterification Route

One of the primary synthetic routes involves the oxidation of 2,2-dimethyl-1,3-propanediol to 2,2-dimethylmalonic acid, followed by esterification to produce this compound. This method is characterized by the following steps:

  • Oxidation Step :
    2,2-dimethyl-1,3-propanediol is oxidized using hydrogen peroxide as the oxidant, with catalysts such as phosphotungstic acid or sodium tungstate combined with oxalic acid. The molar ratio of diol to hydrogen peroxide is typically 1:5. The reaction is conducted under stirring, sometimes with mild heating (50-80°C), yielding crude 2,2-dimethylmalonic acid. Subsequent concentration, acidification, cooling, and recrystallization with deionized water provide pure 2,2-dimethylmalonic acid with yields ranging from 83% to 86%.

  • Esterification Step :
    The purified 2,2-dimethylmalonic acid undergoes esterification with methanol in the presence of catalysts such as sodium bisulfate monohydrate or p-toluenesulfonic acid. Cyclohexane is used as an azeotropic agent to facilitate water removal. Reaction conditions typically involve a molar ratio of methanol to acid of 6:1 (or 1:1 in some cases), temperatures between 70-75°C, and reaction times of 2-4 hours. After distillation of solvents, the crude product is washed with water, dried over anhydrous magnesium sulfate, and purified by reduced pressure distillation collecting fractions boiling at 106-110°C. This yields this compound with high purity (99.95-99.96%) and yields of 95-96%.

Nitrile Hydrolysis and Esterification Route

Another synthetic approach involves starting from 2-methylmalononitrile:

  • Hydrolysis and Esterification :
    2-methylmalononitrile is reacted with ethanol or other alcohols (e.g., vinyl carbinol) in the presence of strong acids such as sulfuric acid in tetrahydrofuran (THF) or N,N-dimethylacetamide solvents. The reaction is performed at elevated temperatures (60-120°C) for extended periods (5-15 hours). After completion, aqueous workup and organic solvent extraction (e.g., ethylene dichloride or toluene) are performed, followed by drying with anhydrous magnesium sulfate and vacuum desolvation to isolate the ester product. This method yields 2-methylmalonic esters, including this compound derivatives, with yields around 97.5% and boiling points varying with solvent and ester type.

Comparative Data Table of Preparation Methods

Parameter Oxidation & Esterification Route Nitrile Hydrolysis & Esterification Route
Starting Material 2,2-dimethyl-1,3-propanediol 2-methylmalononitrile
Oxidant / Catalyst Hydrogen peroxide; phosphotungstic acid, sodium tungstate, oxalic acid Sulfuric acid (strong acid catalyst)
Solvent Water, cyclohexane (azeotropic agent), methanol Tetrahydrofuran (THF), N,N-dimethylacetamide
Reaction Temperature 50-80°C (oxidation), 70-75°C (esterification) 60-120°C
Reaction Time 2-4 hours (esterification) 5-15 hours
Yield of Intermediate Acid 83-86% (2,2-dimethylmalonic acid) Not applicable (direct ester synthesis)
Yield of Final Ester Product 95-96% ~97.5%
Purity of Final Product 99.95-99.96% Not explicitly reported
Workup Distillation, water washing, drying over MgSO4 Extraction, drying over MgSO4, vacuum desolvation
Boiling Point of Product 106-110°C (under reduced pressure) 78-79°C (8-9 mmHg) for methyl esters

Research Findings and Notes

  • The oxidation method using hydrogen peroxide is noted for its environmental friendliness due to the clean oxidant and minimal side reactions.
  • Catalysts such as phosphotungstic acid and sodium tungstate improve oxidation efficiency and selectivity.
  • Esterification with methanol in the presence of sodium bisulfate monohydrate or p-toluenesulfonic acid provides high yields and purity, with cyclohexane aiding in water removal to drive the reaction forward.
  • The nitrile hydrolysis and esterification route offers a high-yield alternative, especially useful when starting from nitrile precursors, and can be adapted to produce various ester derivatives by changing the alcohol used.
  • Both methods require careful control of reaction conditions to maximize yield and purity, with subsequent purification steps such as recrystallization or distillation essential for isolating high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-hydroxy-2-methylmalonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Alkyl halides and bases are often employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Dimethyl 2-hydroxy-2-methylmalonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-hydroxy-2-methylmalonate involves its role as a precursor in various biochemical pathways. It can undergo enzymatic reactions to form active metabolites that participate in metabolic processes. The compound’s molecular targets include enzymes involved in carboxylation and decarboxylation reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Malonate diesters differ in ester groups (methyl, ethyl, t-butyl) and substituents on the central carbon, leading to distinct reactivity and applications.

Reactivity and Stability

  • Ester Group Effects :

    • Methyl esters (e.g., dimethyl derivatives) are less sterically hindered than t-butyl esters, enabling faster nucleophilic substitutions. However, t-butyl esters (e.g., di-t-butyl 2-methylmalonate) provide steric protection, improving stability in acidic conditions .
    • Ethyl esters (e.g., diethyl 2-phenylacetylmalonate) balance reactivity and solubility, making them preferred in drug synthesis .
  • Substituent Effects: Hydroxy groups (e.g., in dimethyl 2-hydroxy-2-methylmalonate) increase acidity (pKa ~3–4), facilitating deprotonation for enolate formation . Bulky substituents (e.g., 2-nitrophenyl in di-t-butyl derivatives) direct regioselectivity in cyclization reactions .

Q & A

Q. What are the common synthetic routes for Dimethyl 2-hydroxy-2-methylmalonate, and what reaction conditions optimize yield?

this compound is typically synthesized via alkylation or esterification of malonic acid derivatives. Key methodologies include:

  • Nucleophilic substitution : Reacting malonate salts with methylating agents (e.g., methyl iodide) under anhydrous conditions. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
  • Hydroxy-group functionalization : Introducing the hydroxy and methyl groups via controlled hydrolysis or transesterification of pre-functionalized malonate esters. Acidic or basic catalysts (e.g., H₂SO₄ or NaOMe) are critical for regioselectivity .
    Optimization Tips : Maintain inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or GC-MS to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks indicate its structure?

  • ¹H/¹³C NMR :
    • ¹H NMR : A singlet (~δ 3.7 ppm) for the two methyl ester groups, a broad peak (~δ 2.5 ppm) for the hydroxyl proton (exchangeable with D₂O), and a quartet (~δ 1.3 ppm) for the methyl group adjacent to the malonate backbone .
    • ¹³C NMR : Peaks at ~170 ppm (ester carbonyls) and ~50 ppm (quaternary carbon bearing hydroxyl and methyl groups) .
  • HRMS : Exact mass matching the molecular formula (e.g., [M+Na]+ calculated for C₇H₁₂O₅: 215.0528) .

Q. Table 1: Key Spectroscopic Data

TechniqueCharacteristic Peaks/DataStructural Assignment
¹H NMR (CDCl₃)δ 3.70 (s, 6H), δ 2.50 (br s, 1H), δ 1.30 (q)OCH₃, -OH, -CH(CH₃)
¹³C NMRδ 170.2, 50.1, 43.8C=O, C-OH, C-CH₃
HRMS-ESIm/z 215.0528 [M+Na]+Molecular formula confirmation

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation during synthesis?

Discrepancies in yield or byproducts (e.g., di-alkylated derivatives) often arise from:

  • Reagent purity : Trace moisture in solvents or reagents can hydrolyze esters, reducing yield. Use molecular sieves or anhydrous conditions .
  • Temperature control : Exothermic reactions may lead to thermal decomposition; gradual addition of reagents and cooling (0–5°C) improve selectivity .
  • Data reconciliation : Cross-validate findings using orthogonal techniques (e.g., HPLC for purity, X-ray crystallography for ambiguous structures) .

Q. What strategies enhance regioselectivity in nucleophilic additions involving this compound?

  • Steric and electronic modulation :
    • Use bulky bases (e.g., LDA) to deprotonate the hydroxyl group selectively, directing nucleophiles to the less hindered carbonyl .
    • Electron-withdrawing groups (EWGs) on the nucleophile improve reactivity at the α-carbon of the malonate .
  • Solvent effects : Low-polarity solvents (e.g., THF) favor kinetic control, while polar solvents (e.g., DMSO) stabilize transition states for thermodynamic products .

Q. Table 2: Optimization Strategies for Regioselectivity

ConditionOutcomeMechanism
Bulky base (LDA)Preferential deprotonation of -OHSteric hindrance minimization
THF solventKinetic control for α-additionReduced solvation of transition state
EWG-modified nucleophileIncreased electrophilicity at α-CElectronic activation

Data Contradiction Analysis

Case Study : Conflicting reports on the stability of the hydroxyl group under basic conditions.

  • Evidence : Some studies note rapid ester hydrolysis at pH > 10 , while others report stability under mild bases (pH 8–9) .
  • Resolution : The discrepancy arises from the presence of trace metal ions (e.g., Na⁺) in basic solutions, which catalyze hydrolysis. Chelating agents (e.g., EDTA) or ultra-pure reagents mitigate this .

Methodological Best Practices

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product.
  • Safety : Refer to EPA guidelines for handling reactive esters, including PPE (gloves, goggles) and fume hood use .

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